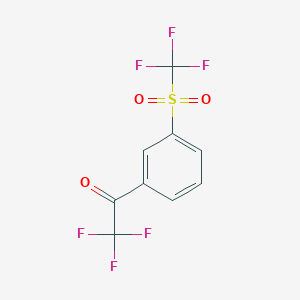
2,2,2-Trifluoro-3'-(trifluoromethylsulfonyl)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone is a chemical compound with the molecular formula C9H4F6O3S and a molecular weight of 306.19 g/mol It is characterized by the presence of trifluoromethyl and trifluoromethylsulfonyl groups attached to an acetophenone backbone
準備方法
The synthesis of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone can be achieved through several methods. One common synthetic route involves the Grignard reaction, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Substitution: The trifluoromethyl and trifluoromethylsulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylsulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions, depending on the context of its use .
類似化合物との比較
2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetophenone: This compound lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.
Trifluoromethanesulfonyl chloride: This compound is primarily used as a sulfonating agent and lacks the acetophenone backbone.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is used in different synthetic applications and has a different structural framework.
The uniqueness of 2,2,2-Trifluoro-3’-(trifluoromethylsulfonyl)acetophenone lies in its combination of trifluoromethyl and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity.
特性
IUPAC Name |
2,2,2-trifluoro-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O3S/c10-8(11,12)7(16)5-2-1-3-6(4-5)19(17,18)9(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLYTIKUFQJBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














